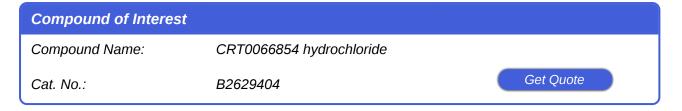


# Unveiling CRT0066854 Hydrochloride: A Technical Guide to its Discovery, Synthesis, and Action

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For Researchers, Scientists, and Drug Development Professionals

Introduction: **CRT0066854 hydrochloride** is a potent and selective small molecule inhibitor of atypical Protein Kinase C (aPKC) isoforms, PKCι (Protein Kinase C iota) and PKCζ (Protein Kinase C zeta). These kinases are crucial nodes in signaling pathways that regulate cell polarity, proliferation, and survival. Dysregulation of aPKC signaling is implicated in the pathogenesis of various cancers, making them attractive targets for therapeutic intervention. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of **CRT0066854 hydrochloride**, intended to serve as a valuable resource for researchers in the fields of oncology and drug discovery.

# **Discovery and Mechanism of Action**

CRT0066854 was identified as a potent and selective inhibitor of the atypical PKC isoenzymes. [1][2] It exerts its inhibitory effect by competing with ATP for the kinase domain's binding site. The molecule is particularly effective against full-length PKCι and PKCζ.[1][2]

The mechanism of action involves the displacement of a critical Asn-Phe-Asp motif within the adenosine-binding pocket of the kinase.[1] Furthermore, CRT0066854 engages an acidic patch that is utilized by arginine-rich PKC substrates.[1] This dual interaction contributes to its high affinity and selectivity.



## **Quantitative Biological Data**

The inhibitory activity of CRT0066854 has been quantified against several kinases, demonstrating its potency and selectivity. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

Target Kinase	IC50 (nM)
Full-length PKCı	132[1][2]
Full-length PKCζ	639[1][2]
ROCK-II	620[1][2]

In cellular assays, CRT0066854 has shown anti-proliferative effects. The half-maximal growth inhibition (GI50) against the HUH-7 human hepatocellular carcinoma cell line was determined to be  $3.1~\mu\text{M}.[3]$ 

# Synthesis of CRT0066854 Hydrochloride

The chemical name for the free base of CRT0066854 is (S)-3-phenyl-N1-(2-(pyridin-4-yl)-5,6,7,8-tetrahydrobenzo[4][5]thieno[2,3-d]pyrimidin-4-yl)propane-1,2-diamine. The synthesis of this class of compounds generally involves a multi-step process, beginning with the construction of the core 5,6,7,8-tetrahydrobenzo[4][5]thieno[2,3-d]pyrimidine heterocyclic system, followed by the introduction of the side chains. The final step typically involves salt formation to produce the hydrochloride salt.

A plausible synthetic workflow is outlined below:



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A potential synthetic workflow for **CRT0066854 hydrochloride**.

# **Experimental Protocols**



## In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol is a general method for determining the in vitro potency of a compound against a target kinase.

#### Materials:

- Recombinant full-length PKCι or PKCζ enzyme
- Suitable kinase substrate (e.g., a specific peptide)
- ATP
- Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 μM DTT)
- CRT0066854 hydrochloride (serially diluted)
- ADP-Glo™ Kinase Assay Kit (Promega)
- White, opaque 384-well plates

#### Procedure:

- Prepare serial dilutions of CRT0066854 hydrochloride in kinase buffer.
- In a 384-well plate, add the kinase, substrate, and CRT0066854 solution.
- Initiate the kinase reaction by adding ATP.
- Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
- Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™
  Kinase Assay kit, following the manufacturer's instructions.
- Luminescence is measured using a plate reader.
- IC50 values are calculated by plotting the percent inhibition versus the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.



## **3D Spheroid Morphogenesis Assay**

This assay assesses the ability of a compound to restore normal cell polarity in cancer cell lines that form disorganized structures in 3D culture.

#### Materials:

- H-Ras transformed epithelial cell line (e.g., MDCK-pTR-H-RasV12)
- Growth medium (e.g., DMEM with 10% FBS)
- Matrigel or other basement membrane extract
- CRT0066854 hydrochloride
- 8-well chamber slides

#### Procedure:

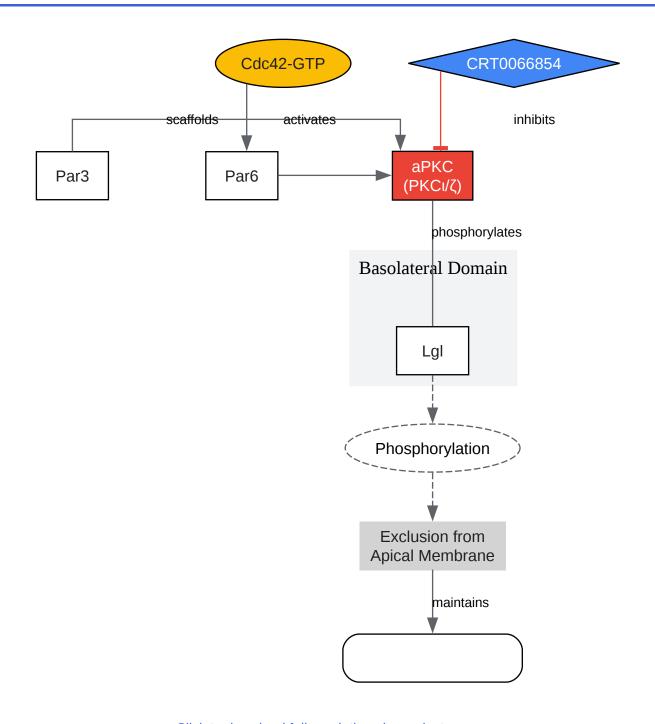
- Prepare a single-cell suspension of the H-Ras transformed cells.
- Resuspend the cells in a mixture of growth medium and Matrigel.
- Plate the cell-Matrigel suspension in 8-well chamber slides.
- Allow the Matrigel to solidify, then overlay with growth medium containing various concentrations of CRT0066854 hydrochloride (e.g., 0.2-1.2 μM).
- Culture the spheroids for a period of time (e.g., 6 days), replacing the medium with fresh compound every 2 days.
- Fix and stain the spheroids with markers for apical and basolateral polarity (e.g., phalloidin for F-actin, anti-ZO-1 for tight junctions).
- Image the spheroids using confocal microscopy and assess the morphology. Quantify the percentage of spheroids with restored polarized structures (e.g., formation of a single central lumen).



# **Signaling Pathway**

CRT0066854 hydrochloride targets the aPKC signaling pathway, which is a central regulator of epithelial cell polarity. In polarized epithelial cells, the Par complex (comprising Par3, Par6, and aPKC) localizes to the apical domain. aPKC phosphorylates the protein Lethal giant larvae (Lgl), leading to its exclusion from the apical membrane and its localization to the basolateral membrane. This mutual exclusion is critical for establishing and maintaining distinct apical and basolateral domains. In many cancers, this pathway is dysregulated, leading to a loss of cell polarity and contributing to tumorigenesis. By inhibiting aPKC, CRT0066854 can interfere with this oncogenic signaling and promote the restoration of normal cell polarity.





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The role of aPKC in the establishment of epithelial cell polarity and the point of intervention by CRT0066854.

## Conclusion

**CRT0066854 hydrochloride** is a valuable chemical probe for studying the roles of atypical PKC isoforms in normal physiology and disease. Its potency and selectivity make it a useful tool for dissecting the complex signaling networks governed by PKC<sub>1</sub> and PKC<sub>2</sub>. The ability of



CRT0066854 to restore polarized morphogenesis in cancer cell models highlights the therapeutic potential of targeting aPKC in oncology. This technical guide provides a foundational understanding of this important inhibitor, which should aid researchers in designing and interpreting experiments aimed at further elucidating the functions of aPKC and exploring its potential as a drug target. Further preclinical characterization, including comprehensive pharmacokinetic and in vivo efficacy studies, will be crucial in advancing our understanding of the therapeutic utility of CRT0066854.

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